IRX4310, also designated as AGN194310 or VTP194310, is a synthetic pan-retinoic acid receptor (pan-RAR) antagonist engineered for complete blockade of RAR-mediated transcriptional activity . Structurally characterized by an ethylbenzene-substituted thiochromene core, the bulky phenyl substituent sterically disrupts the positioning of the receptor's H12 helix, converting potential agonist activity into definitive antagonism [1]. For procurement and assay design, IRX4310 is defined by its single-digit nanomolar binding affinity across all three RAR subtypes (α, β, and γ) while maintaining strict non-reactivity toward Retinoid X Receptors (RXRs) . This pharmacological profile makes it a highly specific benchmark reagent for isolating RAR-specific signaling in oncology, hematopoiesis, and mesenchymal differentiation models, providing a stable alternative to broad-spectrum metabolic inhibitors.
Binds RARα, RARβ, RARγ without RXR activity
Blocks agonist-induced transcriptional activation
Supports in vivo RAR pathway research models
Substituting IRX4310 with upstream metabolic inhibitors or alternative synthetic RAR antagonists introduces severe off-target liabilities that compromise experimental integrity and in vivo viability. Broad-spectrum aldehyde dehydrogenase (ALDH) inhibitors, such as WIN18446 or disulfiram, fail to provide receptor-level specificity, leading to widespread metabolic disruption and ALDH2-mediated toxicity [1]. Among direct RAR antagonists, legacy compounds like BMS189453 and LY2955303 are heavily restricted in procurement for in vivo studies due to unacceptable hepatic lipidosis and testicular toxicity [1]. Furthermore, subtype-selective antagonists cannot achieve the complete pan-RAR blockade required to fully arrest retinoid-dependent proliferation in aggressive carcinoma lines. IRX4310 circumvents these failures by delivering pan-RAR competitive inhibition without the systemic hepatotoxicity associated with alternative synthetic scaffolds, ensuring reliable long-term dosing in murine models [1].
May produce opposing transcriptional effects; agonist vs. antagonist mechanism may shift model outcomes
Subtype-sparing profile may fail to replicate full pan-RAR blockade in RARβ-negative cell lines
Introduce RXR heterodimer signaling; IRX4310 lacks RXR interaction, ensuring clean RAR pathway interpretation
To effectively neutralize retinoid signaling, an antagonist must outcompete local concentrations of endogenous ligands. IRX4310 demonstrates exceptional binding affinity across all RAR subtypes, achieving Kd values of 3 nM, 2 nM, and 5 nM for RARα, RARβ, and RARγ, respectively . In head-to-head comparison, this represents a 3- to 6-fold higher affinity than the endogenous pan-agonist all-trans retinoic acid (ATRA), which binds with Kd values of 15 nM, 13 nM, and 18 nM .
| Evidence Dimension | RAR binding affinity (Kd) |
| Target Compound Data | IRX4310 (RARα/β/γ Kd = 3 / 2 / 5 nM) |
| Comparator Or Baseline | ATRA (RARα/β/γ Kd = 15 / 13 / 18 nM) |
| Quantified Difference | 3.6-fold to 6.5-fold higher binding affinity across all subtypes. |
| Conditions | In vitro receptor binding assay. |
The higher binding kinetics ensure that IRX4310 maintains complete competitive blockade of RAR activation even in tissue microenvironments with elevated endogenous retinoic acid concentrations.
In cellular models of prostate cancer, IRX4310 exhibits potent, caspase-independent apoptotic induction with a highly favorable therapeutic window. In LNCaP prostate carcinoma cells, IRX4310 achieves a half-maximal inhibitory concentration (IC50) of 16 nM for colony formation [1]. When compared to normal human prostate epithelium baseline cells, which require approximately 1000 nM for a 50% growth reduction, IRX4310 demonstrates a massive differential sensitivity [1].
| Evidence Dimension | Growth inhibition (IC50) |
| Target Compound Data | IRX4310 in LNCaP cells (IC50 = 16 nM) |
| Comparator Or Baseline | Normal prostate epithelium baseline (IC50 ~ 1000 nM) |
| Quantified Difference | >60-fold higher sensitivity in malignant cells vs. normal epithelium. |
| Conditions | 5-day exposure in ITS+-grown cell cultures, measuring cellular ATP/colony formation. |
This wide assay window allows researchers to selectively induce apoptosis in malignant cell lines without causing broad cytotoxicity in co-cultured or in vivo healthy tissues.
For long-term in vivo studies, the toxicological profile of the chosen RAR antagonist is a primary procurement driver. Competing pan-RAR antagonists, notably BMS189453 and LY2955303, are frequently disqualified from advanced studies due to the induction of severe hepatic lipidosis and testicular toxicity [1]. In contrast, IRX4310 avoids these specific off-target liabilities, allowing for sustained daily oral administration without the systemic toxicity that confounds metabolic and developmental data [1].
| Evidence Dimension | In vivo off-target toxicity profile |
| Target Compound Data | IRX4310 (No reported hepatic/testicular toxicity at 0.5 mg/kg/day dosing) |
| Comparator Or Baseline | BMS189453 (Exhibits unacceptable hepatic and testicular toxicity) |
| Quantified Difference | Avoidance of dose-limiting gonadal and hepatic lipidosis side effects. |
| Conditions | In vivo murine administration (oral dosing). |
Selecting IRX4310 prevents premature termination of in vivo trials due to systemic toxicity, making it a viable scaffold for prolonged hematopoiesis and bone growth studies.
In bone tissue engineering and mesenchymal stem cell (MSC) research, precise control over differentiation trajectories is critical. While the pan-agonist ATRA directly inhibits the differentiation and mineralization of early osteoprogenitors, IRX4310 acts as a functional inverse-regulator [1]. Application of IRX4310 robustly accelerates the differentiation of early osteoprogenitors, predominantly via RARγ blockade, completely reversing the inhibitory baseline established by endogenous or exogenous RAR agonists [1].
| Evidence Dimension | Osteoblast differentiation trajectory |
| Target Compound Data | IRX4310 (Accelerates early osteoprogenitor differentiation) |
| Comparator Or Baseline | ATRA (Inhibits differentiation and mineralization) |
| Quantified Difference | Opposing functional outcomes (acceleration vs. inhibition) on the same progenitor population. |
| Conditions | Osteogenic cultures of mesenchymal progenitor cells. |
This functional divergence makes IRX4310 an essential procurement item for protocols requiring the rapid expansion and differentiation of osteoblasts from MSCs.
Because IRX4310 lacks the severe hepatic toxicity of earlier antagonists, it is highly suited for in vivo hematopoiesis research. Daily administration effectively expands the numbers of granulocytic precursor cells in bone marrow by blocking physiological RAR signaling, making it a critical tool for studying myeloid lineage commitment and immune cell expansion [1].
Leveraging its 16 nM IC50 and >60-fold therapeutic window over normal epithelium, IRX4310 is a highly effective reagent for inducing caspase-independent apoptosis in prostate cancer cell lines (LNCaP, PC-3, DU-145). It is specifically procured for assays mapping G1 cell cycle arrest and p21waf1 upregulation independent of classical caspase cleavage pathways [2].
In regenerative medicine protocols, IRX4310 is utilized to accelerate the differentiation of early osteoprogenitors. By neutralizing endogenous retinoic acid signaling that normally inhibits mineralization, IRX4310 provides a reliable chemical switch to drive MSCs toward osteoblast lineages in defined culture media [3].
IRX4310 is increasingly procured for virology and metabolic research, particularly in modeling Hepatitis C Virus (HCV) infection. By modulating cellular retinoic acid-binding proteins, IRX4310 treatment alters lipid droplet abundance in hepatoma cell lines, providing a specific pharmacological tool to study host-pathogen lipid metabolism interactions [4].